molecular formula C11H23NO3 B13390980 tert-butyl N-(1-hydroxy-3-methylpentan-2-yl)carbamate CAS No. 545433-88-3

tert-butyl N-(1-hydroxy-3-methylpentan-2-yl)carbamate

Cat. No.: B13390980
CAS No.: 545433-88-3
M. Wt: 217.31 g/mol
InChI Key: BPLDQMXXYMKQPW-UHFFFAOYSA-N
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Description

tert-butyl N-(1-hydroxy-3-methylpentan-2-yl)carbamate is a carbamate-protected amine derivative featuring a branched pentanol backbone. The compound’s structure includes a tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis to shield amine functionalities during multi-step reactions . The 1-hydroxy-3-methylpentan-2-yl moiety introduces stereochemical complexity, with the hydroxyl and methyl groups positioned on adjacent carbons. This structural arrangement influences solubility, reactivity, and intermolecular interactions, such as hydrogen bonding, which are critical in crystallization and pharmaceutical applications .

Properties

CAS No.

545433-88-3

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-(1-hydroxy-3-methylpentan-2-yl)carbamate

InChI

InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)

InChI Key

BPLDQMXXYMKQPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (2S,3S)-3-methyl-1-pentanol.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol.

Industrial Production Methods

Industrial production methods for N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Deprotection: Formation of the free amine.

Scientific Research Applications

N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptide mimetics and other biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol involves its role as a chiral auxiliary or protecting group in various chemical reactions. The Boc group provides steric hindrance and electronic effects that influence the reactivity and selectivity of the compound in synthetic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Example Compounds :

  • tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)
  • tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9)
Feature Target Compound Cyclopentyl Analogs
Backbone Linear pentanol Cyclopentane ring
Hydroxyl Position C1 C3 (cyclopentane)
Stereochemistry Chiral centers at C2 and C3 Cis/trans or R/S configurations
Applications Potential peptide intermediates Used in prostaglandin analogs

Key Differences :

  • Cyclopentyl analogs exhibit rigid, planar conformations, enhancing binding specificity in enzyme active sites. In contrast, the linear pentanol backbone of the target compound offers greater conformational flexibility, which may improve solubility but reduce target affinity .
  • Stereochemical variations (e.g., cis- vs. trans-3-hydroxycyclopentyl) in analogs significantly alter hydrogen-bonding networks, as demonstrated in crystal structures .

Piperidinyl and Bicyclic Carbamates

Example Compounds :

  • tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1270019-92-5)
  • tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4)
Feature Target Compound Piperidinyl/Bicyclic Analogs
Backbone Linear chain Piperidine ring or fused bicyclic
Functional Groups Hydroxyl, methyl Fluorine, trifluoromethyl substituents
Stereochemical Complexity Moderate (two chiral centers) High (multiple axial/equatorial substituents)

Key Differences :

  • Piperidinyl derivatives often incorporate electronegative substituents (e.g., fluorine at C4 in tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate , CAS: 1052713-47-9), enhancing metabolic stability and membrane permeability .
  • Bicyclic analogs (e.g., azabicyclo[4.1.0]heptane systems) introduce steric hindrance, reducing off-target interactions in drug candidates .

Sulfonamide and Heteroaryl Carbamates

Example Compounds :

  • tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate (CAS: 1956335-01-5)
  • tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate (CAS: 6436DV)
Feature Target Compound Sulfonamide/Heteroaryl Analogs
Reactivity Hydroxyl-driven polarity Electrophilic sulfonamide groups
Applications Potential for esterification Click chemistry or cross-coupling substrates

Key Differences :

  • Sulfonamide analogs exhibit enhanced electrophilicity, enabling nucleophilic substitutions in peptide coupling or polymer chemistry .
  • Pyrazolylpropynyl derivatives (e.g., CAS: 6436DV) are tailored for Huisgen cycloadditions, a feature absent in the hydroxyl-rich target compound .

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